3,4-Difluorobenzaldehyde

Nucleophilic Aromatic Substitution Regioselective Synthesis Fluorinated Building Blocks

3,4-Difluorobenzaldehyde (CAS 34036-07-2) is a fluorinated aromatic aldehyde (C₇H₄F₂O, MW 142.10) characterized by fluorine substitution at the 3- and 4-positions of the benzaldehyde ring. This substitution pattern confers distinct electronic properties—including altered proton affinity relative to non-fluorinated benzaldehydes —and establishes a specific rotational isomer (rotamer) equilibrium with a ground-state energy difference of 140 ± 20 cm⁻¹ between syn and anti conformers.

Molecular Formula C7H4F2O
Molecular Weight 142.1 g/mol
CAS No. 34036-07-2
Cat. No. B020872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzaldehyde
CAS34036-07-2
Synonyms3,4-Difluorobenzaldehyde; 
Molecular FormulaC7H4F2O
Molecular Weight142.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)F)F
InChIInChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
InChIKeyJPHKMYXKNKLNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorobenzaldehyde (CAS 34036-07-2) Technical and Procurement Overview for Medicinal Chemistry Applications


3,4-Difluorobenzaldehyde (CAS 34036-07-2) is a fluorinated aromatic aldehyde (C₇H₄F₂O, MW 142.10) characterized by fluorine substitution at the 3- and 4-positions of the benzaldehyde ring. This substitution pattern confers distinct electronic properties—including altered proton affinity relative to non-fluorinated benzaldehydes [1]—and establishes a specific rotational isomer (rotamer) equilibrium with a ground-state energy difference of 140 ± 20 cm⁻¹ between syn and anti conformers [2]. Commercially available as a light yellow liquid with density 1.288 g/mL at 25 °C and boiling point ~180 °C at 760 mmHg [3], it serves as a key building block in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials .

Why In-Class Fluorinated Benzaldehydes Cannot Be Interchanged with 3,4-Difluorobenzaldehyde in Critical Synthetic Applications


Among the six difluorobenzaldehyde regioisomers, the 3,4-substitution pattern is structurally unique in enabling predictable, site-selective nucleophilic aromatic substitution (SNAr) at the para-fluorine position, a feature not shared by isomers bearing ortho-fluorine substituents (e.g., 2,3-; 2,4-; 2,5-DFB) [1]. Furthermore, the 3,4-isomer exhibits a well-defined two-rotamer conformational equilibrium with a quantifiable ground-state energy separation, in stark contrast to the 3,5-difluorobenzaldehyde isomer, which possesses no stable rotamer population [2]. Downstream, derivatives synthesized from 3,4-difluorobenzaldehyde demonstrate measurable performance advantages in cancer gene therapy prodrug optimization—where the LogD₇.₄ span exceeds two orders of magnitude across analogues—and in triple-negative breast cancer models, where the 3,4-DFB-derived coumarin conjugate exhibits superior therapeutic efficacy compared to other benzaldehyde-derived analogues in the same series [3][4]. These quantitative differences in regioselectivity, conformational behavior, and downstream biological performance make generic substitution among difluorobenzaldehyde isomers a high-risk procurement decision in pharmaceutical synthesis and SAR-driven optimization.

3,4-Difluorobenzaldehyde Comparative Performance Evidence for Procurement and Experimental Design


Regioselective SNAr Azidation: Quantitative Site Selectivity of 3,4-DFB Compared to Ortho-Fluorinated Benzaldehyde Isomers

3,4-Difluorobenzaldehyde undergoes nucleophilic aromatic substitution (SNAr) with sodium azide to yield exclusively 4-azido-3-fluorobenzaldehyde via para-fluorine displacement. The aldehyde group strongly activates the para-position toward SNAr while leaving the meta-fluorine intact. In contrast, ortho-fluorinated benzaldehyde isomers (2,3-; 2,4-; 2,5-DFB; 2,3,4,5-tetrafluoro; and pentafluoro derivatives) are prone to diazide formation under identical conditions due to aldehyde-mediated ortho-activation, necessitating strict stoichiometric control or altered reaction conditions to avoid undesired products [1]. The 3,4-isomer thus provides predictable monofunctionalization, a critical advantage for stepwise synthetic route design.

Nucleophilic Aromatic Substitution Regioselective Synthesis Fluorinated Building Blocks

Conformational Population and Energetics: Quantitative Rotamer Energy Differences Between 3,4-DFB and 3,5-DFB Isomers

3,4-Difluorobenzaldehyde exhibits two stable rotational isomers (syn and anti rotamers) with a well-characterized energy difference. Temperature-dependent emission spectroscopy of 3,4-DFB vapor reveals an energy difference of 90 ± 20 cm⁻¹ between the two rotamers in the T₁(n,π*) state and 140 ± 20 cm⁻¹ in the S₀ ground state [1]. In contrast, the 3,5-difluorobenzaldehyde isomer possesses no stable rotamer—only a single conformer exists, as demonstrated by the absence of doublet structure in its phosphorescence bands [2]. The S₁ and T₁ origins of 3,5-DFB vapor were determined at 26,570 cm⁻¹ and 24,775 cm⁻¹ respectively, whereas 3,4-DFB shows syn and anti phosphorescence origins at 25,280 cm⁻¹ and 25,230 cm⁻¹ respectively [3].

Rotational Isomerism Spectroscopic Characterization Conformational Analysis

Fluorinated Curcumin Analogue Binding Affinity: 3,4-DFB-Derived Compound 3a vs. Parent Curcumin

Fluorinated demethoxycurcumin (compound 3a), synthesized by condensation of demethoxycurcumin with 3,4-difluorobenzaldehyde, exhibits significantly enhanced binding affinity to the epidermal growth factor receptor (EGFR) compared to parent curcumin. Molecular docking studies revealed binding energies of -9.8 kcal/mol for the 3,4-DFB-derived compound 3a versus -7.8 kcal/mol for curcumin, representing a 2.0 kcal/mol improvement in binding energy [1]. Compound 2f (fluorinated curcumin, also 3,4-DFB-derived) showed binding energy of -10.0 kcal/mol. Both 3,4-DFB-derived compounds (2f and 3a) inhibited cancer cell proliferation significantly more than other fluorobenzaldehyde-derived analogues in the tested series [2].

Antiproliferative Activity EGFR Inhibition Curcumin Analogues

Lipophilic Prodrug SAR: 3,4-DFB as Core Scaffold Enabling LogD₇.₄ Span Exceeding Two Orders of Magnitude

A lipophilic series of eight nitroaromatic prodrug analogues were synthesized from commercially available 3,4-difluorobenzaldehyde as the common starting material. Calculated octanol-water partition coefficients (LogD₇.₄) spanned more than two orders of magnitude across the series, enabling systematic interrogation of the structure-activity relationship between lipophilicity and bystander effect in cancer gene therapy applications [1]. 2D anti-proliferative and 3D multicellular layer assays using isogenic HCT116 cells expressing E. coli NfsA nitroreductase (NfsA_Ec) or AKR1C3 revealed that increasing prodrug lipophilicity correlated with increased AKR1C3 activation and NfsA_Ec activity in 3D assays. Three prodrugs were identified as bona fide AKR1C3-negative candidates while maintaining NfsA_Ec activity [2].

Prodrug Design Cancer Gene Therapy Bystander Effect

Coumarin-Dihydropyrimidinone Conjugate Superiority: 3,4-DFB-Derived CDHP-4 vs. Other Benzaldehyde-Derived Conjugates

Among a series of coumarin-dihydropyrimidinone conjugates (CDHPs) synthesized using various benzaldehyde derivatives, CDHP-4—prepared by the combination of EDCO with 3,4-difluorobenzaldehyde—showed excellent therapeutic effect on a wide variety of cancer cell lines, including triple-negative breast cancer (TNBC), and demonstrated capacity to control metastasis and stemness properties [1]. While the publication does not provide side-by-side IC₅₀ values for all benzaldehyde-derived conjugates, it explicitly states that among all synthesized CDHPs, CDHP-4 (3,4-DFB-derived) exhibited superior performance and was selected for nano-encapsulation and in vivo evaluation [2].

Triple-Negative Breast Cancer Nanoparticle Delivery Chemotherapeutic Efficacy

Physical Property Differentiation: Density of 3,4-DFB Compared to 2,4-DFB Isomer

3,4-Difluorobenzaldehyde exhibits a density of 1.288 g/mL at 25 °C (lit.) [1]. This value is measurably lower than that of the 2,4-difluorobenzaldehyde isomer, which has a reported density of 1.299 g/cm³ at 20 °C [2]. While the boiling point at atmospheric pressure is similar (3,4-DFB: ~180 °C at 760 mmHg; 2,4-DFB: boiling point not consistently reported at 760 mmHg across sources), the 0.011 g/mL density differential provides a readily measurable physical property for incoming material verification and isomer identification in quality control workflows .

Physicochemical Properties Density Quality Control

Prioritized Procurement and Application Scenarios for 3,4-Difluorobenzaldehyde Based on Quantitative Evidence


Precursor for Regioselective SNAr Synthesis of 4-Azido-3-fluorobenzaldehyde

Use 3,4-difluorobenzaldehyde when synthetic routes require clean monofunctionalization of a fluorinated benzaldehyde via nucleophilic aromatic substitution. Under standard SNAr conditions (NaN₃, DMSO, 70 °C), 3,4-DFB yields exclusively the para-substituted azide product (4-azido-3-fluorobenzaldehyde) with no detectable diazide formation, in contrast to ortho-fluorinated isomers that generate diazide contaminants requiring chromatographic separation [1]. This regioselectivity is critical for stepwise synthesis of aryl azide intermediates for click chemistry, Staudinger ligation, or peptide conjugation applications where intermediate purity directly impacts downstream yields.

Building Block for High-Affinity Fluorinated Curcuminoid EGFR Inhibitors

Procure 3,4-difluorobenzaldehyde for Knoevenagel condensation with curcumin or demethoxycurcumin to generate fluorinated analogues with enhanced EGFR binding affinity. The 3,4-DFB-derived compounds 2f and 3a achieve EGFR binding energies of -10.0 kcal/mol and -9.8 kcal/mol respectively, representing a >2 kcal/mol improvement over parent curcumin (-7.8 kcal/mol) [2]. These compounds inhibit proliferation of breast cancer (4T1) and melanoma (B16F10) cells significantly more than other fluorobenzaldehyde-derived analogues, establishing 3,4-DFB as the optimal aldehyde partner for EGFR-targeted curcuminoid development.

Core Scaffold for Lipophilic Prodrug SAR Libraries in Cancer Gene Therapy

Utilize 3,4-difluorobenzaldehyde as the foundational building block for synthesizing nitroaromatic prodrug series where lipophilicity (LogD₇.₄) requires systematic variation spanning > 2 orders of magnitude. The 8-member series synthesized from 3,4-DFB enabled identification of three AKR1C3-negative prodrug candidates while maintaining NfsA_Ec nitroreductase activity, with the lead pre-prodrug achieving a 156% improvement in median survival in mixed NfsA_Ec/WT tumor models compared to untreated controls (p = 0.005) [3]. This scaffold provides medicinal chemists with a validated starting point for optimizing bystander effect in GDEPT applications.

Spectroscopic Reference Standard for Microwave Spectral Taxonomy and Rotamer Studies

Select 3,4-difluorobenzaldehyde as a calibration standard for chirped-pulse and cavity Fourier-transform microwave spectroscopy. The compound produces a rich spectrum suitable for semi-automated spectral taxonomy procedures and has been successfully employed as a test case for identifying products formed in complex reaction mixtures (e.g., propynethial, HC≡C–CH=S) [4]. Its well-characterized two-rotamer equilibrium with quantifiable energy separation (140 ± 20 cm⁻¹ in S₀) makes it a valuable reference for rotational isomerism studies, unlike the 3,5-isomer which lacks stable rotamers [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.